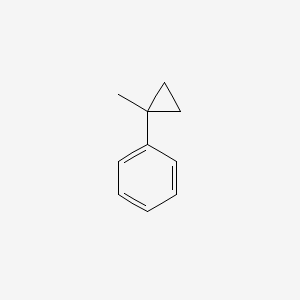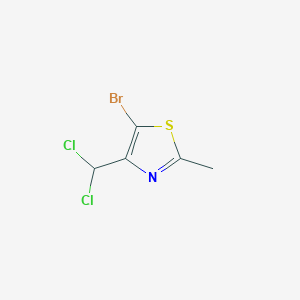![molecular formula C13H15N3O4 B8590608 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol
描述
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group on the quinoline ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol typically involves the reaction of 3-nitroquinoline with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-nitroquinoline
Reagent: Ethylene glycol
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Solvent: Ethanol or methanol
Reaction Conditions: Elevated temperature (e.g., 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Reduction: 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
Substitution: Various substituted quinoline derivatives
科学研究应用
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group on the quinoline ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound may also inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-{2-[(3-Aminoquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Chloroquinolin-4-yl)amino]ethoxy}ethanol
- 2-{2-[(3-Bromoquinolin-4-yl)amino]ethoxy}ethanol
Uniqueness
2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to form amino derivatives, providing a versatile platform for further chemical modifications. Additionally, the compound’s potential antimicrobial and antimalarial properties make it a valuable candidate for drug development.
属性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
2-[2-[(3-nitroquinolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H15N3O4/c17-6-8-20-7-5-14-13-10-3-1-2-4-11(10)15-9-12(13)16(18)19/h1-4,9,17H,5-8H2,(H,14,15) |
InChI 键 |
GIMOZEZILXBIEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCOCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)


![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)

![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)





